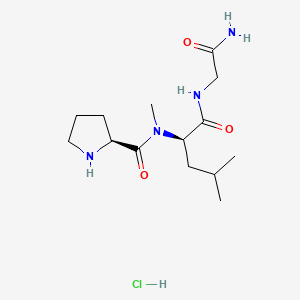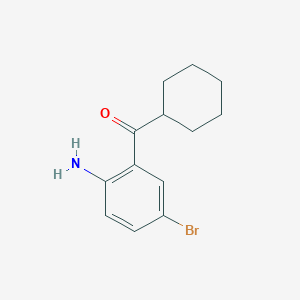
(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone” is a heterocyclic organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: 2-Amino-5-bromo-phenyl-cyclohexyl-methanone
This compound contains an imidazole ring fused to a cyclohexane ring, with a bromine atom and an amino group attached to the phenyl ring. Imidazole derivatives are known for their diverse chemical and biological properties, making this compound intriguing for further exploration.
Preparation Methods
Synthetic Routes:
Several synthetic routes can yield “(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone.” One common approach involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate, followed by cyclization. Here’s a simplified scheme:
-
Synthesis of 2-aminobenzonitrile
- Start with benzaldehyde and ammonia.
- Convert benzaldehyde to benzonitrile (using cyanide or other methods).
- React benzonitrile with ammonia to obtain 2-aminobenzonitrile.
-
Formation of the Imidazole Ring
- Combine 2-aminobenzonitrile with sodium arylsulfinate (NaArSO2).
- Use a suitable solvent (e.g., THF/H2O mixture).
- Heat the reaction mixture to form the imidazole ring.
-
Bromination
- Introduce bromine (e.g., N-bromosuccinimide) to the imidazole ring.
- Obtain “this compound.”
Industrial Production:
Industrial-scale production may involve modifications of these synthetic steps, optimization, and purification processes.
Chemical Reactions Analysis
Reactions:
Bromination: The bromine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents:
- Bromine (Br2)
- Hydrogenation Catalysts (e.g., Pd/C)
- Strong Bases (e.g., NaOH)
Scientific Research Applications
- Antibacterial : Investigate its potential as an antibacterial agent.
- Antitumor : Explore its effects on cancer cells.
- Anti-inflammatory : Study its anti-inflammatory properties.
Mechanism of Action
The exact mechanism remains to be fully elucidated. it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to other imidazole derivatives, such as clemizole, astemizole, and metronidazole.
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H16BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 |
InChI Key |
MYQQQZDYPASJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
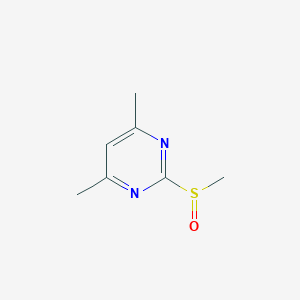
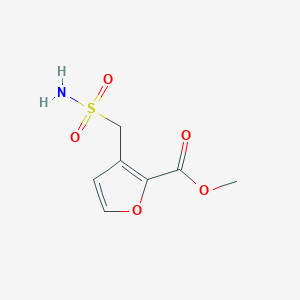
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
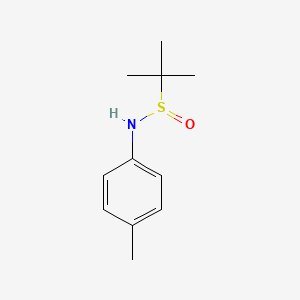
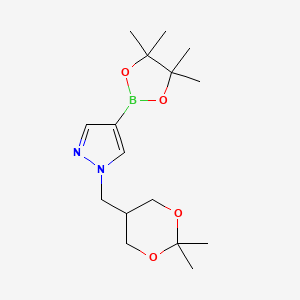
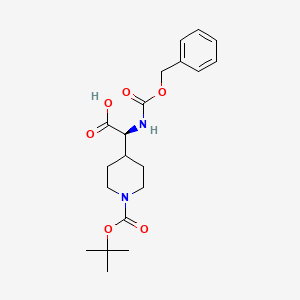
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)
